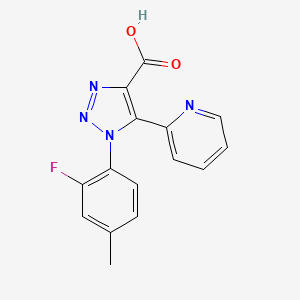

1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

This compound belongs to the class of 1,2,3-triazole-4-carboxylic acids, characterized by a triazole core substituted with a carboxylic acid group at position 4 and aromatic moieties at positions 1 and 3. The 2-fluoro-4-methylphenyl group at position 1 introduces electron-withdrawing (fluoro) and electron-donating (methyl) effects, while the pyridin-2-yl group at position 5 provides a heteroaromatic system capable of hydrogen bonding and π-π interactions.

Eigenschaften

IUPAC Name |

1-(2-fluoro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-5-6-12(10(16)8-9)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXBLSIBZCWTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-Fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, with the CAS Number 1340937-22-5, is a compound that belongs to the class of 1,2,3-triazoles. This class of compounds has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of triazole derivatives contribute to their interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C15H11FN4O2, with a molecular weight of 298.27 g/mol. The presence of the fluorine atom and the pyridine ring enhances its pharmacological profile by potentially improving solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole scaffold have shown promising antitumor effects against various cancer cell lines. In particular, research indicates that specific derivatives exhibit significant cytotoxicity against lung cancer cells (H460) with IC50 values as low as 6.06 μM. Mechanistic studies revealed that these compounds can induce apoptosis and increase reactive oxygen species (ROS) production in cancer cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. A study demonstrated that certain triazole hybrids possess effective antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) reported at 0.0063 μmol/mL . This suggests that the compound may be a candidate for further development in treating bacterial infections.

Enzyme Inhibition

The 1,2,3-triazole ring has been associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's disease. The inhibition of these enzymes could lead to enhanced cholinergic transmission and improved cognitive function .

Study on Antitumor Effects

In a recent publication, researchers synthesized several triazole hybrids and evaluated their antitumor properties. Among them, a specific compound demonstrated significant apoptosis induction in H460 cells through the activation of LC3 and γ-H2AX pathways . This study underscores the therapeutic potential of triazole derivatives in oncology.

Evaluation of Antimicrobial Properties

Another investigation focused on the synthesis of new triazole compounds which were tested for their antimicrobial efficacy. The results indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi . These findings support the continued exploration of triazole compounds for therapeutic applications in infectious diseases.

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against various bacterial strains and fungi. For example, a study highlighted its potential as a lead compound in developing new antibiotics due to its ability to inhibit bacterial growth effectively .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies demonstrated that it could induce apoptosis in cancer cells, particularly those resistant to conventional therapies. Mechanistic studies suggest that it disrupts cellular signaling pathways critical for cancer cell survival .

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory properties. Research has indicated that the compound can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound's structural features allow it to interact with biological systems effectively, making it a candidate for developing new pesticides. Preliminary studies have shown that it can act as an insecticide against specific pests, providing an alternative to traditional chemicals that may have harmful environmental impacts .

Herbicidal Properties

In addition to insecticidal activity, there is ongoing research into its herbicidal effects. Trials have indicated that this compound can inhibit the growth of certain weed species without adversely affecting crop yields .

Materials Science Applications

Coordination Chemistry

Due to its ability to form stable complexes with transition metals, this compound is being explored for applications in coordination chemistry. These complexes can be useful in catalysis and as materials for electronic devices .

Polymer Chemistry

The incorporation of this triazole derivative into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Modifications

Substituent Effects on Aromatic Rings

- 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (C10H7ClFN3O2):

- Substituents: Chloro and fluoro groups at positions 4 and 2 on the phenyl ring.

- Impact: The chloro group enhances electron-withdrawing effects, increasing acidity compared to the target compound’s methyl group. This may reduce cell permeability but improve binding to electron-rich biological targets .

- 1-(2-Ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid (C16H14N4O3):

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid :

Heteroaromatic Substituents

- 1-(Thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid Derivatives :

- 1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid :

Physicochemical Properties

| Compound | Molecular Weight | Key Substituents | Acidity (Relative) | Solubility (Predicted) |

|---|---|---|---|---|

| Target Compound | 313.29 | 2-Fluoro-4-methylphenyl | Moderate | Low to moderate |

| 1-(4-Chlorophenyl)-5-CF3–Triazole Acid | 305.67 | CF3, 4-Cl-phenyl | High | Low |

| 1-(Thiazol-2-yl)-Triazole Acid | 225.22 | Thiazole | Moderate (zwitterionic) | High |

| 1-(2-Ethoxyphenyl)-Pyridin-2-yl Acid | 310.31 | Ethoxy | Low | High |

Structural and Tautomeric Considerations

- Tautomerism : Unlike 1-(4-ethoxyphenyl)-5-formyl-triazole-4-carboxylic acid, which exhibits ring-chain tautomerism (6-hydroxyfurotriazolone form), the target compound lacks a formyl group, stabilizing the carboxylic acid form .

- Crystal Packing : Analogues with halogen substituents (e.g., 4-iodophenyl) show enhanced intermolecular halogen bonding, whereas the target’s fluoro and methyl groups may favor van der Waals interactions .

Vorbereitungsmethoden

Background and Importance of the Compound

The compound 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid belongs to the class of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, which are important intermediates in pharmaceutical, agrochemical, and material science fields due to their biological activities and structural versatility. The triazole ring serves as a key pharmacophore, and the presence of substituents such as fluoro and methyl groups on the phenyl ring and a pyridinyl group on the triazole enhance the compound's chemical and biological properties.

General Synthetic Strategy

The preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids typically involves:

- Formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or related cyclization reactions.

- Introduction of substituents at the 1- and 5-positions of the triazole.

- Functionalization at the 4-position to yield the carboxylic acid moiety.

A key challenge is developing a method that is operationally simple, high yielding, and suitable for industrial scale-up, avoiding costly or hazardous reagents.

Specific Preparation Method for 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Synthetic Route Overview

Based on patent US20180029999A1 and related literature, the preparation involves the following key steps:

Step 1: Synthesis of 1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazole intermediate

This is typically achieved by copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an appropriately substituted aryl azide (2-fluoro-4-methylphenyl azide) and an alkyne bearing a pyridin-2-yl substituent.Step 2: Introduction of the carboxylic acid group at the 4-position

The 4-position carboxylic acid is generally introduced by hydrolysis of the corresponding ester precursor (e.g., ethyl or methyl ester of the triazole-4-carboxylate) under alkaline or acidic conditions.Step 3: Purification and isolation

The final compound is isolated by crystallization or chromatographic methods to yield the pure 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid.

Detailed Reaction Conditions and Parameters

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-fluoro-4-methylphenyl azide + 2-ethynylpyridine, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O) | Copper-catalyzed azide-alkyne cycloaddition to form 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole intermediate | 75-85% |

| 2 | Hydrolysis: NaOH or KOH in aqueous ethanol or methanol, reflux | Conversion of ester intermediate to carboxylic acid at 4-position via saponification | 80-90% |

| 3 | Acidification with dilute HCl, filtration, drying | Isolation of pure acid form | >95% purity |

Note: The exact solvents, catalyst loadings, and temperatures can be optimized depending on scale and purity requirements.

Research Findings and Optimization

Catalyst Selection: Copper(I) salts such as CuSO4/sodium ascorbate are preferred for the azide-alkyne cycloaddition due to mild conditions and high regioselectivity for 1,4-disubstituted triazoles.

Substituent Effects: The presence of the 2-fluoro and 4-methyl groups on the phenyl ring influences the electronic properties and reactivity of the azide, requiring careful control of reaction time and temperature to maximize yield and minimize side reactions.

Hydrolysis Conditions: Alkaline hydrolysis is preferred over acidic hydrolysis for better yields and fewer by-products. However, prolonged reflux can lead to decomposition; thus, reaction monitoring is essential.

Purification: Crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) provides high purity products suitable for pharmaceutical applications.

Comparative Analysis with Related Methods

| Feature | CuAAC + Hydrolysis (Current Method) | Alternative Methods (e.g., direct cyclization) |

|---|---|---|

| Operational Simplicity | High | Moderate to low |

| Yield | 75-90% | Variable, often lower |

| Safety (Reagents) | Moderate (azides handled carefully) | May involve more hazardous reagents |

| Scalability | Suitable for industrial scale | Often limited |

| Purity of Final Product | >95% | Variable |

Notes on Industrial Applicability

The preparation method described in US20180029999A1 emphasizes overcoming the drawbacks of previous methods such as the use of expensive propiolic acid esters and highly toxic sodium azide. The optimized method provides:

- Simple operations suitable for large-scale synthesis.

- High yields and purity.

- Use of safer and more readily available starting materials.

Summary Table of Preparation Method

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Azide-alkyne cycloaddition to form triazole intermediate | 2-fluoro-4-methylphenyl azide, 2-ethynylpyridine, Cu(I) catalyst, solvent | Formation of 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole |

| 2 | Hydrolysis of ester to carboxylic acid | NaOH or KOH in aqueous ethanol, reflux | Conversion to 4-carboxylic acid derivative |

| 3 | Acidification and purification | Dilute HCl, filtration, drying | Pure 1-(2-fluoro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid |

Q & A

Q. Table 1: Comparative Synthesis Parameters

| Precursors | Catalyst System | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ethyl ester derivative | CuSO₄/NaAscorbate | 68–75 | 90–95 | |

| Azide-alkyne (CuAAC) | CuI/PPh₃ | 72 | 88 |

Structural Characterization

Q: What spectroscopic and analytical methods are recommended for confirming the structure of this compound? A:

Q. Key Validation Steps :

- Compare experimental data with computational predictions (DFT) for bond lengths/angles .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₅H₁₂FN₅O₂: 329.09 g/mol).

Computational Studies

Q: How can density functional theory (DFT) aid in understanding the electronic properties of this triazole derivative? A:

- HOMO-LUMO Analysis : Predict electron distribution and reactivity. For similar triazoles, HOMO-LUMO gaps range 3.5–4.2 eV, indicating moderate stability .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., carboxylic acid group as a hydrogen bond donor) .

- Validation : Compare DFT-predicted UV-Vis spectra (TD-DFT) with experimental data (λmax ~260–280 nm in DMSO) .

Q. Software Recommendations :

- Gaussian 16 (B3LYP/6-311++G(d,p) basis set) for geometry optimization .

- Multiwfn for charge distribution analysis.

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the pharmacological potential of this compound? A:

- Enzyme Inhibition :

- Cytotoxicity : MTT assay (48–72 hours, IC₅₀ values in cancer cell lines like HeLa or MCF-7) .

Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO ≤0.1%) .

Data Contradictions

Q: How should researchers address discrepancies in reported synthetic yields or bioactivity for similar triazoles? A:

- Reproducibility Checks :

- Analytical Harmonization :

Case Example : A 10% yield variation in CuAAC reactions may arise from trace oxygen inhibition; use Schlenk techniques for sensitive protocols .

Stability and Storage

Q: What storage conditions are recommended to maintain compound stability? A:

- Storage : Airtight amber vials under argon at -20°C. Desiccate with silica gel to prevent hydrolysis .

- Stability Monitoring :

Decomposition Pathways : Exposure to moisture/light may lead to decarboxylation or triazole ring oxidation .

Mechanistic Studies

Q: How can researchers investigate the reaction mechanism of triazole formation for this compound? A:

- Kinetic Studies :

- Monitor azide-alkyne cycloaddition via in situ IR (disappearance of azide peak ~2100 cm⁻¹) .

- Use isotopic labeling (¹³C-alkyne) to track regioselectivity .

- Computational Modeling :

Key Insight : Copper coordination to the triazole nitrogen may influence regiochemistry .

Structure-Activity Relationship (SAR)

Q: What structural modifications could enhance the bioactivity of this compound? A:

- Substituent Engineering :

- Pharmacophore Mapping :

Validation : Synthesize analogs and compare IC₅₀ values in enzyme assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.